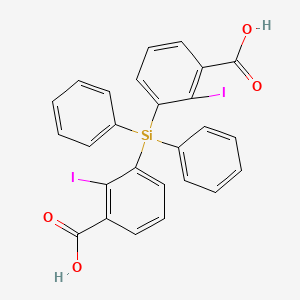
Diphenylsilylene 2-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylsilylene 2-iodobenzoate is a chemical compound with the molecular formula C26H18I2O4Si It is a derivative of 2-iodobenzoic acid and diphenylsilanediol, characterized by the presence of iodine and silicon atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylsilylene 2-iodobenzoate typically involves the reaction of 2-iodobenzoic acid with diphenylsilanediol. One common method includes the use of a palladium-catalyzed cross-coupling reaction. For instance, methyl-2-iodobenzoate can undergo a Pd-catalyzed cross-coupling to form an alkyne derivative, which is then hydrolyzed and treated with diphenyl phosphorazidate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenylsilylene 2-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the iodine or silicon atoms in the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, oxidizing agents like Oxone®, and reducing agents. Reaction conditions typically involve mild temperatures and aqueous solutions to ensure high yields and selectivity .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the iodine atom.
Applications De Recherche Scientifique
Diphenylsilylene 2-iodobenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of silicon-containing compounds with biological molecules.
Mécanisme D'action
The mechanism of action of Diphenylsilylene 2-iodobenzoate involves its ability to participate in various chemical reactions due to the presence of reactive iodine and silicon atoms. These atoms can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The specific pathways involved depend on the type of reaction and the conditions under which it is carried out .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Diphenylsilylene 2-iodobenzoate include:
2-Iodobenzoic acid: A precursor in the synthesis of this compound.
Diphenylsilanediol: Another precursor used in the synthesis.
2-Iodoxybenzoic acid: A related compound with similar iodine-containing structure.
Uniqueness
This compound is unique due to the presence of both iodine and silicon atoms in its structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form complex molecules makes it valuable in scientific research and industrial applications.
Propriétés
Numéro CAS |
129459-82-1 |
|---|---|
Formule moléculaire |
C26H18I2O4Si |
Poids moléculaire |
676.3 g/mol |
Nom IUPAC |
3-[(3-carboxy-2-iodophenyl)-diphenylsilyl]-2-iodobenzoic acid |
InChI |
InChI=1S/C26H18I2O4Si/c27-23-19(25(29)30)13-7-15-21(23)33(17-9-3-1-4-10-17,18-11-5-2-6-12-18)22-16-8-14-20(24(22)28)26(31)32/h1-16H,(H,29,30)(H,31,32) |
Clé InChI |
BHLHRXYBFKAQJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC(=C3I)C(=O)O)C4=CC=CC(=C4I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



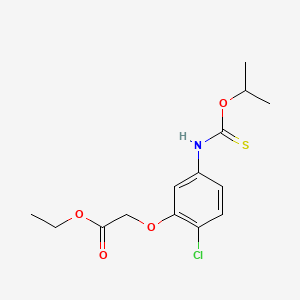
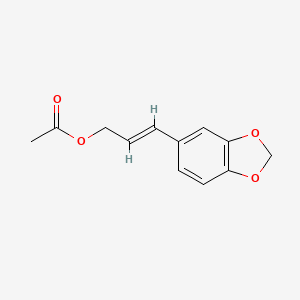
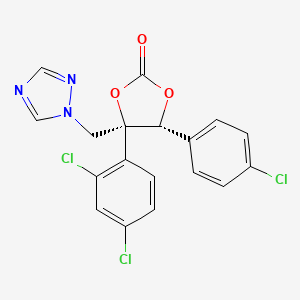
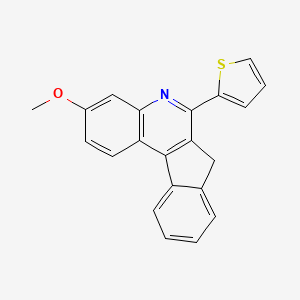

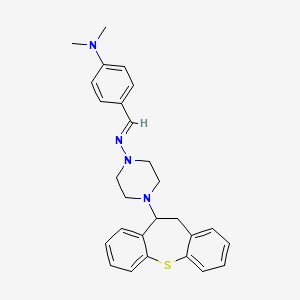
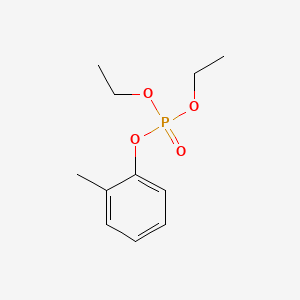
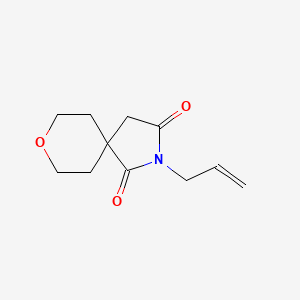

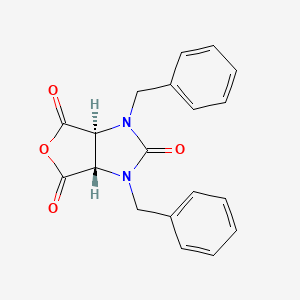
![4,11-Diamino-2-[(3-methoxypropyl)amino]-1H-cyclopent[b]anthracene-1,3,5,10(2H)-tetrone](/img/structure/B12694416.png)


